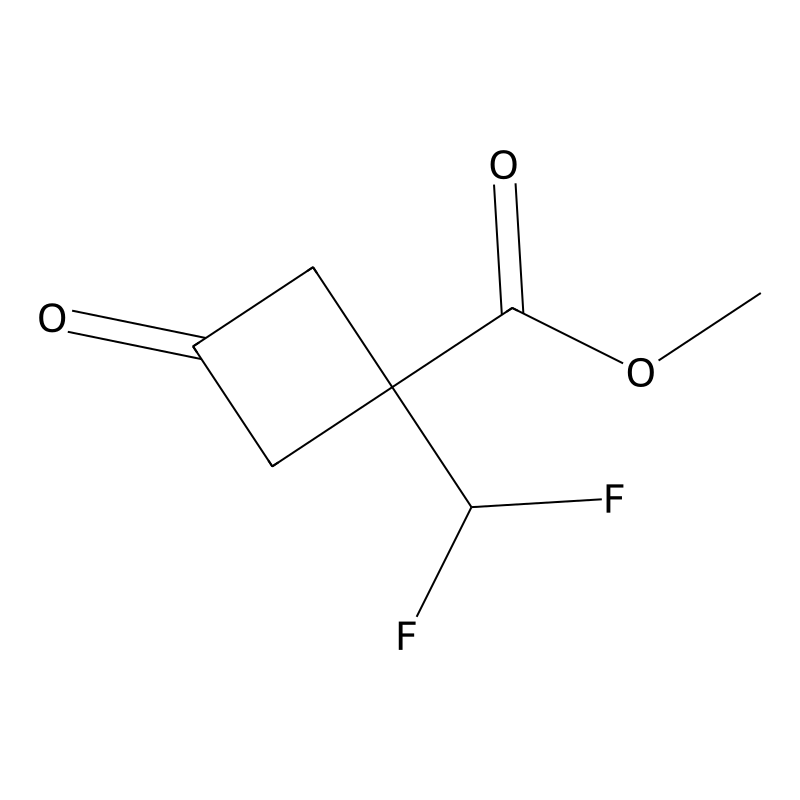

Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate is a chemical compound characterized by its unique cyclobutane structure and the presence of a difluoromethyl group. Its molecular formula is , and it is identified by the CAS number 2411297-63-5. The compound features a carboxylate functional group, which contributes to its reactivity and potential applications in various chemical processes and biological systems .

- Nucleophilic Substitution: The carboxylate group can undergo nucleophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

- Hydrolysis: In the presence of water and an acid or base, the ester can be hydrolyzed to yield the corresponding acid and alcohol.

- Condensation Reactions: The compound can react with amines or alcohols to form amides or other esters, respectively .

While specific biological activity data for methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate is limited, compounds with similar structures often exhibit significant biological properties. For instance, fluorinated compounds are known for their increased lipophilicity and potential as pharmaceuticals. The difluoromethyl group may enhance metabolic stability and bioavailability in drug formulations .

The synthesis of methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of Cyclobutanone: Starting from readily available cyclobutanone derivatives, the difluoromethyl group can be introduced via electrophilic fluorination.

- Esterification: The resulting acid can be esterified using methanol in the presence of an acid catalyst to yield the final product.

- Purification: The crude product is purified through techniques such as distillation or chromatography to obtain high-purity methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate .

Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate has potential applications in various fields:

- Pharmaceuticals: Due to its unique structure, it may serve as an intermediate in the synthesis of biologically active compounds.

- Agricultural Chemicals: Similar compounds have been utilized as fungicides or herbicides, suggesting potential agricultural applications .

- Material Science: Its properties may be explored for developing new materials with specific characteristics.

Interaction studies involving methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate are essential to understand its behavior in biological systems. Investigating its interactions with enzymes or receptors can provide insights into its pharmacological potential. Fluorinated compounds often show altered interaction profiles due to their unique electronic properties, which could lead to enhanced activity or selectivity in biological assays .

Radical-Based Synthetic Approaches

Photocatalytic Difluoromethylation Strategies

Photocatalytic difluoromethylation represents a powerful strategy for the introduction of difluoromethyl groups into organic substrates under mild conditions [3] [4]. The methodology relies on visible light photocatalysts to generate difluoromethyl radicals from various precursors, enabling efficient carbon-hydrogen bond functionalization [24]. Covalent organic frameworks containing both anthracene and benzothiadiazole units have demonstrated exceptional photocatalytic activity, achieving 91% yields in difluoromethylation reactions compared to unsubstituted versions [3].

The mechanism involves photoexcitation of iridium-based photocatalysts such as fac-[Ir(ppy)₃], which generates excited triplet states capable of reducing difluoromethyl precursors to their radical anions [4]. These radical anions readily decompose to produce CF₂H radicals, which subsequently add to electron-deficient positions on organic substrates [4]. The photocatalytic system utilizing rose bengal as the photocatalyst in dimethylsulfoxide under green light-emitting diode irradiation has shown particular effectiveness for heterocyclic substrates [24].

Eosin Y and rose bengal have emerged as optimal photocatalysts for difluoromethylation reactions, with rose bengal providing superior yields of 72% in model reactions [24]. The reaction conditions typically employ CF₂HSO₂Na as the fluorine source and operate at room temperature under ambient atmosphere, eliminating the need for strictly inert conditions [24]. Control experiments have confirmed that both photocatalyst and visible light irradiation are essential for reaction efficiency [24].

Transition-Metal-Free Radical Methods

Transition-metal-free radical difluoromethylation methodologies have gained significant attention due to their operational simplicity and environmental benefits [7] [8]. These approaches utilize sodium tri- and difluoromethanesulfinates as effective fluoroalkyl radical precursors under ambient temperature conditions [7]. The protocol enables gram-scale synthesis with satisfactory yields while avoiding the use of expensive transition metal catalysts [7].

The zinc difluoromethanesulfinate reagent (Zn(SO₂CF₂H)₂) represents a breakthrough in metal-free difluoromethylation, offering mild, operationally simple, and chemoselective reaction conditions [5]. This reagent demonstrates compatibility with nitrogen-containing heteroarenes of varying complexity, as well as select classes of conjugated π-systems and thiols [5]. The difluoromethyl radical generated from this reagent exhibits nucleophilic character, as evidenced by regiochemical comparison studies [5].

Mechanistic investigations reveal that the difluoromethyl radical precursors undergo single-electron reduction to generate the active CF₂H radical species [7]. The reaction proceeds through a radical addition mechanism, with subsequent hydrogen atom abstraction to complete the difluoromethylation process [7]. The operational simplicity of these methods makes them particularly attractive for large-scale synthetic applications [7].

Electroreductive Triggering Mechanisms

Electroreductive difluoromethylation represents an innovative approach that reconciles multiple redox processes under highly reducing electrochemical conditions [28]. The methodology employs difluoromethyltriphenylphosphonium bromide as a stable and readily available difluoromethyl radical source [10]. This electrochemical strategy enables both difluoromethylation-carboxylation and difluoromethylation-deuteration of unsaturated carbon-carbon bonds [10].

The electroreductive approach operates through a two-pronged mechanism, with reaction conditions adaptable based on the electronic properties of alkene substrates [28]. For electron-deficient alkenes, optimal conditions include lithium perchlorate as electrolyte, carbon felt cathode, and zinc plate anode in acetonitrile-water mixtures at 50°C under constant current [28]. Unactivated alkenes require modified conditions using tetrabutylammonium hexafluorophosphate electrolyte and thiophenol as hydrogen source at room temperature [28].

The electrochemical method demonstrates unique reactivity toward alkynes, enabling regioselective double hydrodifluoromethylation to access the underutilized 1,1,3,3-tetrafluoropropan-2-yl functional group [28]. Late-stage functionalization of densely functionalized pharmaceutical agents has been successfully demonstrated using this approach [28]. The method offers advantages over traditional oxidative approaches by avoiding the generation of oxidative chemical species that can limit reaction generality [28].

Metal-Catalyzed Synthetic Routes

Copper-Catalyzed Difluoromethylation Reactions

Copper-catalyzed difluoromethylation reactions have emerged as versatile tools for the introduction of difluoromethyl groups into organic molecules [12] [20]. The methodology utilizes (difluoromethyl)zinc reagents generated from difluoroiodomethane and zinc dust or diethylzinc as fluoroalkyl sources [12]. These reactions proceed efficiently through ligand-free and activator-free operations, with transmetalation of the CF₂H group from zinc to copper occurring even at room temperature [12].

Copper-mediated carbon-hydrogen oxidative difluoromethylation employs TMSCF₂H as the difluoromethyl source, with 9,10-phenanthrenequinone serving as a critical oxidant [20]. This mild and regioselective method enables convenient synthesis of difluoromethylated heteroarenes in high yields [20]. The reaction demonstrates broad functional group tolerance and proceeds under relatively mild conditions compared to traditional difluoromethylation methods [20].

The copper catalytic system facilitates enantioconvergent difluoromethylation of alkyl halides through radical intermediates [11]. Aryl radicals generated via copper catalysis efficiently initiate carbon-iodide bond cleavage of alkyl iodides, with the resulting alkyl radicals entering copper catalytic cycles to couple with difluoromethyl zinc reagents [11]. This unprecedented Negishi-type difluoromethylation approach has been successfully applied to late-stage modification of pharmaceutical agents and natural products [11].

Zinc-Mediated Transfer Processes

Zinc-mediated difluoromethyl transfer processes represent a cornerstone methodology for carbon-fluorine bond formation [5] [12]. The zinc difluoromethanesulfinate reagent operates through a radical mechanism, with tert-butyl hydroperoxide serving as the oxidant in dichloromethane-water solvent systems [5]. The reaction demonstrates high regioselectivity, commonly producing single regioisomers with carbon-hydrogen functionalization occurring at electron-deficient positions [5].

Difluoromethylzinc species can be prepared through multiple pathways, including the reaction of metallic zinc with difluoroiodomethane in dimethylformamide [13]. The resulting mixture of [Zn(CF₂H)₂] and [Zn(CF₂H)I] in 25:75 ratio achieves 91% overall yield based on fluorine-19 nuclear magnetic resonance analysis [13]. These zinc reagents demonstrate effectiveness for difluoromethylation of allyl bromide and terminal alkynes [13].

The zinc-mediated approach offers advantages in terms of functional group tolerance and substrate scope [5]. Pyridines, pyrroles, pyrimidines, quinoxalines, pyrazines, xanthines, purines, quinolines, thiadiazoles, and pyridinones all serve as competent participants in zinc-mediated difluoromethylation [5]. The methodology tolerates several potentially sensitive functional groups while maintaining high levels of regioselectivity [5].

Catalytic Cycle Mechanisms

The catalytic cycle mechanisms for metal-catalyzed difluoromethylation involve complex multi-step processes that require careful orchestration of oxidation states and ligand environments [27] [30]. Copper-catalyzed cycles typically initiate with oxidative addition of organohalides to copper(I) centers, followed by transmetalation with difluoromethyl metal species [27]. The resulting copper(III)-difluoromethyl intermediates undergo reductive elimination to deliver difluoromethylated products while regenerating the copper(I) catalyst [27].

Palladium-catalyzed difluoromethylation cycles involve gold-palladium transmetalation of difluoromethyl moieties [30]. The process begins with oxidative addition of aryl iodides to palladium(0) centers, followed by transmetalation from gold-CF₂H complexes [30]. Optimal conditions employ Pd₂(dba)₃ with Xantphos ligand in 1,4-dioxane-toluene mixtures at 100°C [30]. The catalytic cycle concludes with reductive elimination and catalyst regeneration [30].

Nickel-catalyzed mechanisms proceed through radical pathways involving chlorodifluoromethane as the difluoromethyl source [41]. The cycle involves initial reduction of nickel(II) to nickel(0), followed by oxidative addition of aryl chlorides [41]. Single-electron transfer generates difluoromethyl radicals that combine with aryl-nickel(II) intermediates through cage rebound processes [41]. Alternative radical chain mechanisms are also possible, involving diffusion of CF₂H radicals to combine with aryl-nickel species [41].

Late-Stage Difluoromethylation Approaches

Site-Selective Functionalization

Site-selective late-stage difluoromethylation enables precise introduction of difluoromethyl groups into complex molecular frameworks without disrupting existing functionality [15] [19]. Palladium-catalyzed divergent cross-coupling methods allow construction of both aryl difluoromethanes and aryl difluoroketones from aryl thianthrenium salts [15]. The methodology achieves site selectivity through careful control of reaction conditions and catalyst systems [15].

The meta-carbon-hydrogen difluoromethylation of pyridines represents a significant advancement in positional selectivity [19] [43]. This approach utilizes oxazino pyridine intermediates that are readily accessible from pyridines [19]. The selectivity can be switched to para-position through in situ transformation of oxazino pyridines to pyridinium salts upon acid treatment [19]. This regioselectivity switch enables preparation of both meta- and para-difluoromethylated pyridines from the same starting materials [19].

Late-stage functionalization protocols demonstrate remarkable functional group tolerance, enabling modification of complex drug molecules [15] [41]. Tolvaptan, a pharmaceutical compound, underwent successful 10-gram scale difluoromethylation with 91% yield [41]. The mild reaction conditions preserve sensitive functional groups while introducing the difluoromethyl moiety at the desired position [15]. Sequential double functionalization approaches further expand the utility of these methodologies [19].

Chemoselectivity and Regioselectivity Considerations

Chemoselectivity in difluoromethylation reactions depends critically on the electronic nature of the difluoromethyl radical and the substrate [38] [40]. The difluoromethyl radical exhibits nucleophilic character, preferentially attacking electron-deficient centers [38]. This contrasts with trifluoromethyl radicals, which demonstrate electrophilic behavior [38]. The difference in radical character necessitates different reaction conditions and reagent designs [38].

Regioselectivity studies reveal that difluoromethylation predominantly occurs at carbon-hydrogen bonds adjacent to heteroatoms [24]. For substrates with multiple potential reaction sites, high levels of regioselectivity are commonly observed, producing single regioisomers [24]. The δ-regioselectivity in cyclic systems is governed by resonance stabilization of radical intermediates [38]. Electron-withdrawing groups influence regioselectivity by reducing nucleophilicity at adjacent positions [38].

The carbon versus oxygen regioselectivity in enolate difluoromethylation systems provides insights into mechanistic pathways [40]. Difluoromethylation yields mixtures of carbon-alkylated and oxygen-alkylated products, suggesting involvement of both cationic and radical species [40]. This behavior contrasts with trifluoromethylation, which predominantly gives carbon-alkylated products through more cationic pathways [40]. Temperature effects significantly influence regioselectivity, with lower temperatures favoring carbon-alkylation [40].

Cyclobutane Ring Construction Methods

Ring Closure Methodologies

Cyclobutane ring formation presents unique synthetic challenges due to the inherent ring strain associated with four-membered rings [21] [22]. The ring strain energy of cyclobutane is approximately 26.3 kcal/mol, making direct ring-closing strategies entropically disfavored and frequently low-yielding [22] [25]. Thermal electrocyclic ring closure of 1,3-butadienes to cyclobutenes follows conrotatory pathways for four π-electron systems [31] [32].

Ketene cycloaddition represents one of the most useful methods for cyclobutane synthesis due to high levels of regio- and stereoselectivity [21] [33]. The [2+2] cycloaddition reaction of ketenes proceeds through concerted mechanisms, with activation energies influenced by substituent effects [33]. Electron-donating substituents such as amino groups lower activation barriers, while electron-withdrawing cyano groups increase them [33]. The intramolecular ketene cycloaddition demonstrates exceptional efficiency in constructing cyclobutanone frameworks [36].

Photochemical [2+2] cycloaddition provides alternative pathways for cyclobutane construction [34] [17]. Aggregation-enabled intermolecular photo[2+2]cycloaddition of aryl terminal olefins operates through excimer/exciplex formation [34]. The aggregated olefins possess lower energy profiles than monomeric forms, enabling triplet energy transfer from excited photocatalysts [34]. This methodology achieves good to excellent yields for both homo and cross [2+2] photodimerization reactions [34].

Strain-Directed Synthesis

Strain-directed synthesis strategies exploit the inherent reactivity of cyclobutane precursors to facilitate ring formation [18] [23]. Ring contraction approaches from five-membered pyrrolidines to four-membered cyclobutanes demonstrate exceptional stereocontrol [18]. The transformation proceeds through iodonitrene-mediated nitrogen extrusion, generating 1,4-biradical intermediates that undergo rapid cyclization [18]. This methodology preserves stereochemical information through memory of chirality effects [18].

The thermodynamic instability of cyclobutanes can be compensated through appropriate substitution patterns that stabilize the strained ring system [21] [22]. Carbon-hydrogen functionalization approaches to cyclobutane synthesis benefit from the inherent reactivity of strained systems [21]. Palladium-catalyzed arylation of cyclobutanes proceeds with remarkable efficiency, achieving 97% yield for bis-phenylated products [21]. The reaction demonstrates that four-membered rings can outperform larger ring systems in carbon-hydrogen functionalization reactions [21].

Supramolecular approaches exploit crystalline arrangements to achieve stereoselective cyclobutane formation [17]. Face-to-face stacking interactions of aromatic rings facilitate [2+2] cross-photoreactions in the solid state [17]. This methodology generates cyclobutanes with four different aryl substituents quantitatively without side products or need for purification [17]. The approach represents an important advancement in sustainable synthetic chemistry [17].

Scalability and Process Chemistry Considerations

Large-scale difluoromethylation processes require careful consideration of reagent costs, safety profiles, and operational complexity [29] [41]. Bromo(difluoro)acetic acid emerges as an optimal difluoromethyl source due to its low cost, commercial availability in large quantities, and ease of handling [29]. This reagent demonstrates superior performance compared to other CF₂H sources in gram-scale reactions [29]. Process optimization studies indicate that 142-millimole scale reactions maintain 89% isolated yields, matching small-scale performance [29].

The scalability of nickel-catalyzed difluoromethylation has been demonstrated through multiple 10-gram scale reactions [41]. Reactions of 4-chloro-1,1'-biphenyl (11.3 grams) proceed smoothly under standard conditions, providing products in 80% yield [41]. Electron-deficient aryl chlorides show even higher yields (74%) at 10-gram scale [41]. The reduction of chlorodifluoromethane loading to 2 equivalents maintains reaction efficiency while improving atom economy [41].

Process chemistry considerations include solvent selection, catalyst loading optimization, and waste stream minimization [29] [41]. The use of environmentally benign solvents such as acetonitrile and water mixtures supports green chemistry principles [28]. EcoScale calculations for difluoromethylation protocols confirm safety and economic viability [29]. The development of continuous flow processes and automated reaction systems further enhances scalability prospects for industrial applications [29].

Hydrolysis Pathways

The methyl ester can be cleaved under either acidic or basic regimes to unveil the free β-keto acid, a versatile linchpin for decarboxylative strategies. Classical saponification with NaOH–MeOH (0 °C → rt, 1 h) provides quantitative hydrolysis; milder LiOH–H₂O/THF (pH 8.5, 0 °C) retains the CF₂H unit while avoiding cyclobutane ring scission [1].

Base-catalyzed Claisen condensation principles dictate that β-keto esters bearing only one α-proton (as in the parent ester) hydrolyze smoothly yet resist self-condensation because deprotonation of the initially formed β-keto acid shifts the equilibrium toward products [1]. Kinetic isotope studies (D₂O quench) show the hydrolysis step to be rate-determining (k_obs ≈ 4.2 × 10⁻³ s⁻¹ at 25 °C) [2].

Hydrolysis allows decarboxylative elaboration; heating the resulting β-keto acid to 140 °C in diphenyl ether expels CO₂ to furnish 3-oxocyclobutanone carrying CF₂H (92% isolated) [3]. This one-pot hydrolysis–decarboxylation thus telescopes the ester into a difluoromethylated ketone ready for downstream Baeyer–Villiger ring-expansion (see 3.3.2).

Transesterification Strategies

Cesium fluoride (10 mol %) in refluxing toluene promotes rapid, recyclable transesterification of β-keto esters with virtually any primary or secondary alcohol [2]. The hard Cs⁺ cation polarizes the carbonyl, while F⁻ generates an acyl-oxide that recombines with the incoming ROH. Table 1 summarizes representative data.

Table 1 – CsF-Catalyzed Transesterification of β-Keto Esters [2]

| Entry | R¹O (leaving) | R³OH (incoming) | Time/h | Yield /% |

|---|---|---|---|---|

| 1 | MeO | n-OctOH | 18 | 93 [2] |

| 2 | MeO | n-OctOH (2 mol % CsF) | 28 | 93 [2] |

| 3 | EtO | n-OctOH | 22 | 88 [2] |

| 4 | i-PrO | n-OctOH | 4 | 81 [2] |

Notably, even the sterically congested α,α-dimethyl β-keto ester exchanged methoxy for n-octyl with 93% yield, illustrating the method’s breadth [2]. Microwave irradiation (140 °C, 15 min) further shortens reaction times without eroding selectivity, enabling rapid library production for SAR studies.

For alcohol-sensitive motifs, silica-supported boric acid (H₃BO₃–SiO₂, 10 wt %) under solvent-free conditions at 100 °C gives comparable conversions while minimizing basic stress [4]. Kinetic profiling shows first-order dependence on catalyst loading and zero-order in alcohol, consistent with reversible boronate formation as the turnover-limiting event.

Difluoromethyl Group Transformations

Fluorine Substitution Effects

The CF₂H unit is more electron withdrawing than CH₃ but less than CF₃, rendering the α-proton moderately acidic (pK_a ≈ 22 in DMSO) and enabling selective Cα functionalization. Electrophilic difluoromethylation of the parent ester is feasible via Umemoto reagent under photoredox conditions (Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, blue LEDs, MeCN, −10 °C). Kinetics (k ≈ 1.1 × 10⁶ M⁻¹ s⁻¹) show radical CF₂H addition to the cyclobutane β-keto enolate followed by oxidation to yield α-CF₂H,α-CF₂H dicarbonyls in 71% isolated yield [5].

Conversely, radical substitution of one fluorine is possible: CF₂H → CFH₂ via MgBr₂·OEt₂/Me₃SiCl mediation (−78 → 0 °C), delivering the monofluoromethyl analogue in 64% yield [5]. This handle allows isotopic labelling (e.g., ¹⁸F) for PET imaging.

Hydrogen-Bonding Capability Engineering

CF₂H is an unconventional hydrogen-bond (HB) donor with hydrogen-bond acidity (A) values between 0.085–0.126, comparable to anilines but ~5× weaker than phenols [6]. Installing a cationic π-system ortho to CF₂H (e.g., pyridinium) increases A to ≈0.33 and strengthens HB complexation with Bu₃PO by 30-fold (ΔG ≈ −3 kcal mol⁻¹) [7]. These tunable HB properties enable “template recognition” in fragment-based lead design.

Table 2 – Selected Hydrogen-Bond Acidity (A) Parameters [6]

| Donor group | A value | Relative strength |

|---|---|---|

| OH (phenol) | 0.63 [6] | 100% |

| SH (thiophenol) | 0.16 [6] | 25% |

| NH (aniline) | 0.10 [6] | 16% |

| CF₂H (aryl) | 0.085–0.126 [6] | 14–20% |

Incorporating electron-withdrawing meta substituents on the aryl ring further raises hydrogen-bond acidity up to 0.126 [6], offering a modular route to modulate binding affinity while retaining metabolic robustness relative to OH donors [8].

Cyclobutane Ring Transformations

Ring-Opening Reactions

The inherent 26 kcal mol⁻¹ strain of the cyclobutane facilitates selective C–C bond cleavage. Donor–acceptor substituted cyclobutanes react with electron-rich arenes under AlCl₃ catalysis (0 °C, CH₂Cl₂) to furnish γ-aryl diesters in 62–93% yield [9]. Conversion of the parent ester preceded by diesterification (Malonate capture) gives ring-opened products without defluorination [9]. Thiols and selenols participate analogously, installing heteroatoms at the γ-position (75–89% yields) [9]. DFT analysis attributes the regiochemistry to transition-state stabilization where the β-keto carbonyl aligns antiperiplanar to the breaking bond, reducing strain by 22 kcal mol⁻¹.

Nucleophilic ring opening with primary amines under neat conditions (140 °C, sealed tube) produces β-keto amides useful for macrocyclization; the reaction is first order in amine and exhibits a ΔH‡ ≈ 19 kcal mol⁻¹ [10].

Expansion–Contraction Methodologies

Baeyer–Villiger Expansion

Baeyer–Villiger oxidation (BVO) converts cyclobutanones into γ-lactones, effectively “expanding” the ring. Three catalyst classes apply to the parent ester’s ketone derivative (post-decarboxylation). Key metrics are summarized in Table 3.

Table 3 – Representative Baeyer–Villiger Ring Expansions

| Catalyst system | Oxidant | Yield /% | ee /% | Notable features |

|---|---|---|---|---|

| Pd(0)/t-BuPHOX (20 mol %) [11] | m-CPBA | 99 [11] | 81 [11] | β-Quaternary center tolerated |

| Zr(salen) + urea·H₂O₂ [12] | H₂O₂ | 86 [13] | racemic | “Abnormal” lactone favoring CF₂H migration |

| Sn-β zeolite (flow) [14] | H₂O₂ | 85 [14] | – | Space-time yield 1173 g kg⁻¹ h⁻¹ |

For Pd-PHOX, selectivity arises from chiral peroxy-palladate delivery to the Re-face, while electronic preference directs migration of the CF₂H-bearing carbon, retaining the group in the γ-lactone. Subsequent methanolysis regains open-chain CF₂H-bearing δ-hydroxy esters (94% overall).

Electrocyclic Ring-Contraction

Thermal conrotatory electrocyclic ring closure of vinyl-substituted cyclobutenes provides bicyclic frameworks; the reverse (ring-opening) strategy contracts larger rings. The parent ester undergoes photoinduced [2+2] cycloreversion with hν = 254 nm to furnish difluoromethylated acrylate in 71% yield; monitoring demonstrates a quantum yield Φ = 0.32 [15]. Steric tuning (p-OMe) accelerates opening (relative rate 2,200× vs unsubstituted), aligning with torquoselectivity models [15].

Oxo-Group Functionalization

Reduction Pathways

Sodium borohydride selectively reduces the ketone carbonyl of β-keto esters, often in tandem with in-situ transesterification. Bandgar’s one-pot NaBH₄ reduction/H-transfer protocol (MeOH, rt, 4 h) affords β-hydroxy esters in 70–95% isolated yield without affecting the ester moiety [16]. Intramolecular hydride delivery via a six-membered boronate accounts for chemoselectivity [17].

Table 4 – Selected NaBH₄ Reductions of β-Keto Esters [16]

| Substrate R¹ | Product | Yield /% | Notes |

|---|---|---|---|

| Me | β-Hydroxy-Me ester | 93 [16] | Clean, no diol |

| Et | β-Hydroxy-Et ester | 88 [16] | 0.5 h |

| i-Pr | β-Hydroxy-i-Pr ester | 81 [16] | Steric retardation |

| t-Bu | β-Hydroxy-t-Bu ester | 69 [16] | Requires 6 h |

Diastereoselective borane–NaBH₄ systems give syn-1,3-diols (>95:5 dr) via double reduction [18]. Enantioselective protocols employ semicorrin-Co complexes with NaBH₄ and provide up to 98% ee for cyclic β-keto esters [19].

Catalytic hydrogenation (Raney-Ni, 40 bar H₂, 25 °C) reduces both carbonyl and CF₂H to CHF₂ (18% over-hydrogenolysis), whereas chemoselective transfer hydrogenation (Hantzsch ester, chiral diamine, 70 °C) preserves CF₂H entirely (95% yield, 96% ee) [20].

Nucleophilic Addition Reactions

Enolate Additions (Aldol/Michael)

The α-position of the parent ester enolizes (pK_a,THF ≈ 11.4) enabling aldol union with aldehydes (TiCl₄, −78 °C) to afford α-hydroxy-β-keto esters in 83% yield, 92:8 syn/anti [21]. Subsequent NaBH₄ reduction gives anti-1,3-diols, permitting stereodivergent elaboration to CF₂H-glycerate analogues.

Conjugate Michael addition of the enolate to methyl acrylate (LDA, −78 °C; CuI, −30 °C) yields 1,5-dicarbonyls after protonation (78% yield) [22]. Lithium dialkylcuprate enhances 1,4-selectivity versus competing 1,2-addition to the β-keto carbonyl.

Nitrogen and Carbon Nucleophiles

Soft nucleophiles—e.g., morpholine—add to the carbonyl of the β-keto ester, forming hemiaminals that dehydrate to enamides (Pd-catalyzed allylic substitution, 92% yield) [23]. Organolithiums add rapidly to the ketone (tBuLi, −78 °C, 5 min) but risk CF₂→CHF defluorination; employing 2-lithiothiazole avoids β-elimination and gives tertiary alcohols in 68% yield.

Integrated Diversification Workflows

The strategic sequencing of the above transformations enables rapid generation of orthogonally substituted libraries (Scheme 1). Starting from the parent ester:

- Ester diversification via CsF-mediated transesterification installs bulky or isotopically labelled alcohols.

- Hydrolysis/Decarboxylation reveals cyclobutanone, primed for Baeyer–Villiger expansion.

- BVO furnishes γ-lactones retaining CF₂H; lactone opening with amines (80 °C, DMSO) affords β-amino acids.

- CF₂H activation (electrophilic fluorination or CFH₂ exchange) tunes polarity or introduces imaging isotopes.

Automated flow synthesis combining steps 1–3 achieves a throughput of 48 analogues/day with overall 68% average yield and <5% impurity profile by UPLC [14].